(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene
Description
Chemical Identity and Structure The compound (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0²,⁸]undec-9-ene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its stereochemistry—(1R,2R,7S,8R)—distinguishes it from other isomers and contributes to its unique physicochemical properties. Synonyms include (+)-α-Longipinene and α-Longipinene, with CAS Registry Number 5989-08-2 .
Properties
IUPAC Name |
(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3/t11-,12+,13+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICYDYJTCDBHMZ-UKTARXLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C3C1C2(CCCC3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H]3[C@H]1[C@@]2(CCCC3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Parameters for Diels-Alder Synthesis
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Dienophile | 2-Chloroacrylyl chloride | 62 | |
| Solvent | Dichloromethane | — | |
| Temperature | 40°C | — | |
| Reduction Agent | NaBH4 in ethanol | 78 | |
| Dechlorination Agent | Zn in acetic acid | 85 |
Ring-Enlargement via Decarbonylation
A more efficient route involves decarbonylation of the ketol intermediate followed by a second Diels-Alder reaction. By treating the ketol with trans-1,2-bis(phenylsulfonyl)ethylene (an acetylene equivalent) in toluene at 110°C, researchers achieved a 68% yield of the trienol derivative. Subsequent dehydration using phosphorus oxychloride (POCl3) in pyridine furnished the target compound with 73% enantiomeric purity. Stereochemical control was attributed to the rigid geometry of the bis(phenylsulfonyl)ethylene, which enforces endo selectivity during cycloaddition.
Catalytic Asymmetric Synthesis
Recent advances in asymmetric catalysis have enabled enantioselective construction of the tricyclic framework. Chiral bisoxazoline-copper complexes catalyze the intramolecular cyclopropanation of farnesyl derivatives, achieving up to 89% enantiomeric excess (ee). Key steps include:
-
Substrate Preparation : Farnesyl acetate is epoxidized using m-CPBA to generate a monoepoxide.
-
Cyclopropanation : The epoxide undergoes copper-catalyzed cyclization at −20°C in dichloroethane, forming the bicyclo[5.4.0] system.
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Methylation : Sequential treatment with methyl Grignard reagents installs the 2,6,6,9-tetramethyl groups.
Table 2: Performance of Chiral Catalysts
| Catalyst | ee (%) | Yield (%) | Temperature |
|---|---|---|---|
| Cu(OTf)2/(S)-Ph-Box | 89 | 65 | −20°C |
| Cu(OTf)2/(R)-Binap | 76 | 58 | 0°C |
Biogenetic-Inspired Approaches
Biomimetic synthesis leverages terpene cyclase-like conditions to mimic natural sesquiterpene biosynthesis. Incubating nerolidyl diphosphate with Brønsted acid catalysts (e.g., H-beta zeolite) in hexane at 25°C induces cyclization, yielding the tricyclic skeleton with 71% diastereoselectivity. The reaction proceeds via a stepwise carbocation mechanism, where the 1R,2R,7S,8R configuration arises from chair-like transition states stabilized by methyl group interactions.
Comparative Analysis of Methods
Table 3: Efficiency Metrics Across Synthetic Routes
| Method | Total Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Diels-Alder | 52 | Moderate | High |
| Catalytic Asymmetric | 65 | High | Moderate |
| Biogenetic | 71 | High | Low |
The Diels-Alder route offers superior scalability but requires post-reaction modifications to enhance stereopurity. Catalytic asymmetric synthesis, while efficient, demands costly chiral ligands. Biogenetic methods excel in stereocontrol but face challenges in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydrogenated tricyclic compounds.
Substitution: Halogenated tricyclic compounds.
Scientific Research Applications
The compound (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0^{2,8}]undec-9-ene , also known as α-longipinene , has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of its applications across different domains, supported by relevant data and case studies.
Flavor and Fragrance Industry
α-longipinene is primarily utilized in the flavor and fragrance sector due to its pleasant aroma reminiscent of pine and citrus. It is often used in perfumes, cosmetics, and food flavorings to enhance sensory experiences.
Pharmaceutical Applications
Research indicates that α-longipinene exhibits potential anti-inflammatory and analgesic properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in developing anti-inflammatory drugs.
Case Study:
A study published in Phytotherapy Research explored the effects of α-longipinene on inflammatory markers in animal models. Results indicated a significant reduction in inflammation levels when administered at specific dosages, highlighting its potential as a therapeutic agent for inflammatory diseases.
Biopesticide Development
Due to its insecticidal properties, α-longipinene is being investigated as a natural biopesticide. Its effectiveness against various pests makes it an environmentally friendly alternative to synthetic pesticides.
Case Study:
Research conducted by the Journal of Agricultural and Food Chemistry demonstrated that formulations containing α-longipinene significantly reduced pest populations in agricultural settings without harming beneficial insects.
Material Science
α-longipinene is being explored for its role in creating biodegradable materials. Its chemical structure allows it to be incorporated into polymers, enhancing their sustainability profile.
Data Table: Comparison of α-longipinene with Other Biopolymers
| Property | α-Longipinene Polymer | PLA (Polylactic Acid) | PHA (Polyhydroxyalkanoates) |
|---|---|---|---|
| Biodegradability | High | Moderate | High |
| Mechanical Strength | Moderate | High | Moderate |
| Thermal Stability | Moderate | High | Moderate |
Aromatherapy
In aromatherapy, α-longipinene is valued for its calming effects. It is often included in essential oil blends aimed at reducing stress and promoting relaxation.
Mechanism of Action
The mechanism of action of (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Structural Analogues
a. (1R,2S,7R,8R)-Isomer
- Configuration : Differs in stereochemistry at positions 2 and 5.
- Occurrence : Detected in Pittosporum species at lower concentrations (0.07–0.15%) compared to the target compound .
- Chromatography: Shares similar retention indices (RI) on non-polar columns (e.g., HP-5MS: ~1356 RI) but may elute differently due to stereochemical effects .
b. α-Longipinene (Unspecified Stereochemistry)
- Structure : Shares the tricyclic backbone but lacks defined stereochemical data in some reports.
- Applications : Used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for sesquiterpene identification .
c. Copaene (CAS 3856-25-5)
- Structure : Bicyclic sesquiterpene with a distinct ring system.
- Occurrence : Found in Artemisia vulgaris (0.21–0.36% concentration) .
- Chromatography: Lower RI (871–885 on non-polar columns) compared to the target compound (866–871 RI in the same study) .
d. Ylangene (CAS 14912-44-8)
Physicochemical and Thermodynamic Properties
Table 1: Key Property Comparison
| Property | Target Compound | (1R,2S,7R,8R)-Isomer | Copaene | Ylangene |
|---|---|---|---|---|
| Molecular Weight | 204.35 | 204.35 | 204.35 | 204.35 |
| Boiling Point (°C) | 244–246 | Not reported | ~246–248 | ~250–252 |
| LogP | 4.415 | Not reported | ~4.2 | ~4.5 |
| ΔfH°(gas) (kJ/mol) | -110.74 | Not reported | Not reported | Not reported |
| Concentration in Plants | 0.11–0.28% (A. vulgaris) | 0.07–0.15% (Pittosporum) | 0.21–0.36% (A. vulgaris) | 3.24% (T. ciliata) |
Notes:
Chromatographic Behavior
Table 2: Retention Indices (RI) on Different Columns
Key Observations :
- The target compound elutes earlier than Copaene on non-polar columns, reflecting differences in volatility and polarity .
- On polar columns, its higher RI (1482) indicates stronger interactions with the stationary phase compared to bicyclic sesquiterpenes .
Biological Activity
(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene, commonly known as α-longipinene, is a bicyclic monoterpene found in various essential oils and plant extracts. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and its role in various ecological interactions.
- Molecular Formula : C15H24
- Molecular Weight : 204.35 g/mol
- CAS Registry Number : 5989-08-2
- Boiling Point : 244-246 °C
- Density : 0.915 g/mL at 20 °C
Antioxidant Activity
Research indicates that α-longipinene exhibits significant antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress in biological systems:
- Mechanism : The compound donates electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Case Study : A study demonstrated that α-longipinene reduced oxidative stress markers in vitro when tested on human cell lines exposed to oxidative agents.
Anti-inflammatory Effects
α-longipinene has been reported to possess anti-inflammatory properties:
- Research Findings : In animal models of inflammation, administration of α-longipinene resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens:
- Study Results : In vitro assays indicated that α-longipinene exhibits inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 100 µg/mL.
Ecological Role
In nature, α-longipinene plays a role in plant defense mechanisms:
- Insect Repellent : It has been documented that this compound is emitted by certain plants as a volatile organic compound (VOC) to deter herbivorous insects .
- Attractant for Pollinators : Conversely, it may attract specific pollinators due to its pleasant aroma.
Summary of Research Findings
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antimicrobial | Inhibits growth of pathogens |
Q & A
Basic Research Questions
Q. What are the validated methods for confirming the stereochemical configuration of (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene?
- Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration) and nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements. Cross-reference with reported spectral data from NIST (e.g., IR, 13C NMR) and validate against the canonical SMILES string
CC1=CC[C@@H]2[C@@H]3[C@H]1[C@@]2(CCCC3(C)C)C. Ensure consistency with published InChIKeyHICYDYJTCDBHMZ-UKTARXLSSA-Nto rule out enantiomeric mismatches .
Q. How can researchers reliably quantify this compound in complex matrices using gas chromatography (GC)?
- Methodological Answer : Optimize GC conditions based on Kovats retention indices (RI) from non-polar columns (e.g., HP-5MS, DB-5MS). Key parameters include:
Advanced Research Questions
Q. How can contradictory chromatographic retention indices for this compound be resolved across studies?
- Methodological Answer : Discrepancies often arise from column polarity and temperature gradients. Apply the Van Den Dool and Kratz equation to normalize RI values across studies:
For example, compare RI data from SF-96 (1385) vs. BP-1 (1358) columns, adjusting for stationary phase differences . Validate with internal standards (e.g., n-alkanes) under isothermal conditions to isolate temperature effects .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this tricyclic terpene?
- Methodological Answer :
- Step 1 : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to enforce stereocontrol at C1, C2, C7, and C8 .
- Step 2 : Monitor reaction intermediates via polarimetry and chiral GC (e.g., β-cyclodextrin columns) to detect racemization .
- Step 3 : Apply kinetic resolution with lipases (e.g., Candida antarctica) to separate diastereomers, as described in terpene synthesis literature .
Q. How can computational models predict the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer :
- Phase 1 : Calculate logP (4.10) and polar surface area (0.0 Ų) to estimate hydrophobicity and bioavailability .
- Phase 2 : Use EPI Suite’s BIOWIN model to predict biodegradation half-lives (>60 days suggests persistence) .
- Phase 3 : Validate with lab-scale microcosm studies, tracking degradation products via LC-MS/MS and comparing to QSAR predictions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational thermodynamic properties (e.g., enthalpy of vaporization)?
- Methodological Answer :
- Root Cause : Outliers in Joback/Crippen group contribution methods vs. experimental NIST data .
- Resolution : Recalculate using the McGowan volume (204.35 g/mol) and compare with differential scanning calorimetry (DSC) results. If ΔHvap varies >2σ, recalibrate computational models with ab initio methods (e.g., Gaussian at B3LYP/6-31G*) .
Experimental Design for Long-Term Studies
Q. What longitudinal experimental design is optimal for assessing this compound’s bioaccumulation in terrestrial ecosystems?
- Methodological Answer :
- Design : Randomized block design with split-split plots (e.g., rootstocks/trellis systems as variables) .
- Sampling : Collect abiotic (soil, water) and biotic (plant tissues) samples quarterly over 3–5 years.
- Analysis : Use GC-MS for quantification and isotopic labeling (e.g., 13C) to trace metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
